Elloramycin B

Description

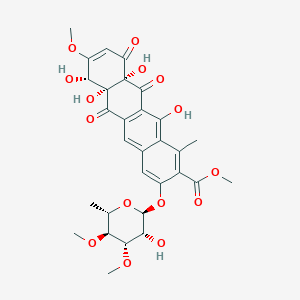

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H32O15 |

|---|---|

Molecular Weight |

632.6 g/mol |

IUPAC Name |

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-8-methoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C30H32O15/c1-10-17-12(8-14(18(10)27(37)43-6)45-28-21(33)23(42-5)22(41-4)11(2)44-28)7-13-19(20(17)32)26(36)29(38)16(31)9-15(40-3)25(35)30(29,39)24(13)34/h7-9,11,21-23,25,28,32-33,35,38-39H,1-6H3/t11-,21+,22-,23-,25+,28-,29+,30+/m0/s1 |

InChI Key |

VHGYYGLXAJDRCY-SSBHUJAJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)O)O)OC)OC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)O)O)OC)OC |

Synonyms |

elloramycin elloramycin B elloramycin C elloramycin D elloramycin E elloramycin F |

Origin of Product |

United States |

Discovery, Isolation, and Biological Origin of Elloramycin B

Historical Perspective on the Isolation of Elloramycin (B1244480) B from Microbial Sources

The first report of the isolation of Elloramycin B, alongside its fellow minor congeners, dates back to 1986. nih.gov This discovery was a direct result of further investigation into the secondary metabolite profile of Streptomyces olivaceus Tü 2353, the original producer of Elloramycin. nih.gov The identification of these minor components highlighted the metabolic diversity within a single microbial strain and the potential for the biosynthesis of a suite of structurally related natural products.

Taxonomic Identification of this compound-Producing Streptomyces Strains

The primary and most well-documented producer of this compound is the bacterial strain Streptomyces olivaceus Tü 2353. nih.govnih.gov This strain of actinomycetes is the cornerstone of research into the biosynthesis and production of the entire family of elloramycin compounds. While other Streptomyces species are known to produce a vast array of secondary metabolites, the production of this compound has been specifically attributed to this particular strain.

Optimization of Fermentation and Biosynthesis for Research-Scale Production

Specific fermentation conditions optimized exclusively for the production of this compound have not been extensively detailed in scientific literature, likely due to its status as a minor congener. However, the production of the elloramycin complex, including this compound, is achieved through submerged fermentation of Streptomyces olivaceus Tü 2353. The general approach involves cultivating the strain in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration to encourage the production of secondary metabolites.

The biosynthesis of the elloramycin core structure proceeds through a type II polyketide synthase (PKS) pathway. nih.govnih.govresearchgate.net The genetic blueprint for this process is encoded in a cluster of genes within the Streptomyces olivaceus genome. nih.govnih.govresearchgate.net This gene cluster directs the assembly of a polyketide backbone from simple acetate (B1210297) units. Subsequent enzymatic modifications, including cyclizations, oxidations, and methylations, lead to the formation of the characteristic tetracyclic aglycone. researchgate.net The final step in the biosynthesis of the parent Elloramycin involves the glycosylation of the aglycone with a modified sugar, 2,3,4-tri-O-methyl-L-rhamnose. nih.govebi.ac.uk It is hypothesized that the structural diversity of the elloramycin congeners, including this compound, arises from variations in these post-PKS modification and glycosylation steps. The precise enzymatic reactions that differentiate the biosynthesis of this compound from the main compound are a subject for further investigation.

Chromatographic and Purification Methodologies for this compound

The isolation and purification of this compound from the fermentation broth of Streptomyces olivaceus Tü 2353 is a multi-step process that leverages the physicochemical properties of the molecule. As a minor component, its purification presents a greater challenge compared to the more abundant Elloramycin A.

A general workflow for the isolation of the elloramycin complex involves the following steps:

Extraction: The fermentation broth is typically extracted with an organic solvent, such as ethyl acetate, to separate the secondary metabolites from the aqueous medium.

Chromatography: The crude extract is then subjected to a series of chromatographic techniques to separate the different elloramycin congeners. These methods may include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or Sephadex to achieve initial separation based on polarity and size.

High-Performance Liquid Chromatography (HPLC): A more refined technique that offers higher resolution for the separation of closely related compounds. Reverse-phase HPLC is commonly employed for the separation of anthracyclines.

The specific conditions for these chromatographic steps, such as the choice of solvents and gradients, would be optimized to achieve the separation of this compound from the other congeners.

Biosynthetic Pathway Elucidation and Genetic Basis of Elloramycin B Production

Characterization of the Elloramycin (B1244480) B Biosynthetic Gene Cluster (BGC)

The biosynthetic gene cluster (BGC) for elloramycin was identified on a cosmid, designated cos16F4. researchgate.netnih.govmicrobiologyresearch.orgnih.gov However, heterologous expression of this cosmid in Streptomyces lividans resulted in the production of the aglycone, 8-demethyl-tetracenomycin C (8-DMTC), but not the final glycosylated product, elloramycin. researchgate.netnih.govmicrobiologyresearch.orgnih.gov This indicated that the genes responsible for the biosynthesis of the deoxysugar moiety were located elsewhere on the chromosome. researchgate.netnih.govmicrobiologyresearch.orgnih.gov

Sequencing of the 24.2 kb DNA insert in cos16F4 revealed the presence of 17 genes, designated elm genes, involved in elloramycin biosynthesis. ebi.ac.ukresearchgate.netnih.govmicrobiologyresearch.org These genes are responsible for the synthesis of the polyketide backbone, its subsequent modification, and the transfer of the sugar moiety. ebi.ac.ukresearchgate.netnih.govmicrobiologyresearch.org Flanking these 17 genes are eight additional open reading frames (ORFs) that are likely not involved in the biosynthesis of elloramycin. researchgate.net

The functions of the elm genes have been assigned based on sequence homology to genes in other known biosynthetic pathways. researchgate.net These include genes for the minimal polyketide synthase (PKS), cyclases, oxygenases, methyltransferases, and a glycosyltransferase. researchgate.netacs.org

Table 1: Organization and Proposed Functions of elm Genes in the Elloramycin B Biosynthetic Gene Cluster

| Gene | Proposed Function |

| elmK | Ketosynthase α (KSα) |

| elmL | Ketosynthase β (KSβ) / Chain Length Factor (CLF) |

| elmM | Acyl Carrier Protein (ACP) |

| elmN | Aromatase/Cyclase |

| elmI | Cyclase |

| elmJ | Cyclase |

| elmH | Oxygenase |

| elmNII | Methyltransferase |

| elmP | C-9 Methyltransferase |

| elmG | Oxygenase (hydroxylase) |

| elmGT | Glycosyltransferase |

| elmD | C-12a O-methyltransferase |

| elmE | Permease (export) |

| elmF | Unknown function |

This table is based on data from multiple research articles. acs.orgsecondarymetabolites.org

A key feature of elloramycin biosynthesis is that the genes for the aglycone and the deoxysugar are not located in a single contiguous cluster. ebi.ac.ukresearchgate.netnih.govmicrobiologyresearch.org The genes required for the synthesis of the L-rhamnose sugar moiety, designated rhaA, rhaB, rhaC, and rhaD, were identified on a separate region of the S. olivaceus chromosome. ebi.ac.ukresearchgate.netnih.govmicrobiologyresearch.org The involvement of this rha gene cluster in elloramycin biosynthesis was confirmed by gene inactivation experiments. researchgate.netnih.govmicrobiologyresearch.org When rhaB was inactivated, the mutant strain was unable to produce elloramycin and instead accumulated the aglycone 8-DMTC. researchgate.netnih.govmicrobiologyresearch.org Co-expression of cos16F4 (containing the elm genes) and a plasmid carrying the four rha genes in S. lividans successfully reconstituted the production of elloramycin. ebi.ac.ukresearchgate.netnih.govmicrobiologyresearch.org This definitively demonstrated that the genes for elloramycin biosynthesis are located in two distinct chromosomal loci. ebi.ac.ukresearchgate.netnih.govmicrobiologyresearch.org

Polyketide Synthase (PKS) System in this compound Biosynthesis

The aglycone of this compound, known as elloramycinone, is a polyketide synthesized by a Type II polyketide synthase (PKS) system. ebi.ac.ukcaister.comnih.govmicrobiologyresearch.orgacs.org This class of enzymes is responsible for the iterative condensation of small carboxylic acid units to form a long poly-β-ketone chain, which then undergoes a series of cyclization and modification reactions to generate the final aromatic structure. researchgate.netplos.orgpnas.org

The core of the elloramycin PKS is a "minimal" PKS cassette, which includes three essential components encoded by the elmK, elmL, and elmM genes. acs.orgresearchgate.net

elmK encodes the ketosynthase α (KSα) subunit.

elmL encodes the ketosynthase β (KSβ) subunit, also known as the chain length factor (CLF) , which dictates the length of the polyketide chain.

elmM encodes the acyl carrier protein (ACP) , which carries the growing polyketide chain.

This minimal PKS system catalyzes the assembly of the polyketide backbone from an acetyl-CoA starter unit and nine malonyl-CoA extender units. acs.org

The biosynthesis of the elloramycinone aglycone begins with the formation of a decaketide poly-β-ketothioester by the ElmKLM PKS. acs.org This linear chain is then subjected to a series of enzymatic reactions to form the tetracyclic ring structure. acs.org

Cyclization: The cyclases ElmNIJ catalyze the folding and cyclization of the polyketide chain. acs.org

Oxidation: ElmH, an oxygenase, modifies the cyclized intermediate. acs.org

Methylation: Two methyltransferases, ElmNII and ElmP, add methyl groups to the structure. acs.org

Hydroxylation: ElmG, a triple hydroxylase, adds three hydroxyl groups to yield 8-demethyl-tetracenomycin C (8-DMTC), the immediate precursor for glycosylation. acs.org

Acidic hydrolysis of elloramycin liberates the aglycone, elloramycinone. jst.go.jp

Deoxysugar Biosynthesis and Glycosylation Pathways

A crucial feature of many bioactive natural products, including elloramycin, is the presence of one or more deoxysugar moieties, which are often essential for their biological activity. caister.comnih.govnih.gov

The glycosyltransferase responsible for attaching the sugar to the aglycone is ElmGT. ebi.ac.ukacs.orgnih.gov This enzyme transfers the L-rhamnose moiety from its activated form, TDP-L-rhamnose, to the 8-hydroxyl group of 8-demethyl-tetracenomycin C. acs.orgnih.gov ElmGT has been shown to be a remarkably "promiscuous" or flexible enzyme, capable of transferring a variety of different deoxysugars, including both D- and L-isomers, to the elloramycin aglycone. acs.orgnih.govresearchgate.netresearchgate.net This flexibility has been exploited in combinatorial biosynthesis experiments to generate novel elloramycin analogs with different sugar moieties. caister.comresearchgate.netnih.gov

Following the initial glycosylation event, a series of methylations occur on the sugar moiety to produce the final this compound structure. acs.org

Biosynthesis of L-Rhamnose and Other Deoxysugars

The sugar component of this compound is derived from L-rhamnose. Unlike many antibiotic biosynthetic pathways where all necessary genes are clustered together, the genes for L-rhamnose synthesis in S. olivaceus are located in a separate chromosomal region from the primary elloramycin gene cluster. nih.govsecondarymetabolites.org This distinct "rha" cluster contains four essential genes—rhaA, rhaB, rhaC, and rhaD—that work in sequence to produce the activated sugar donor substrate, TDP-L-rhamnose. nih.govebi.ac.uk

The process begins with glucose-1-phosphate, a common precursor from primary metabolism. The pathway proceeds through a series of enzymatic steps to yield TDP-L-rhamnose, the molecule required for glycosylation. acs.org The critical nature of this pathway was confirmed through genetic experiments; when the rhaB gene was intentionally inactivated, the S. olivaceus mutant could no longer produce elloramycin and instead accumulated the sugarless aglycone, 8-demethyltetracenomycin C (8-DMTC). nih.govebi.ac.uk

| Gene | Encoded Enzyme (Putative Function) | Role in L-Rhamnose Biosynthesis |

| rhaA | Glucose-1-phosphate thymidylyltransferase | Catalyzes the formation of TDP-D-glucose from glucose-1-phosphate and dTTP. |

| rhaB | TDP-D-glucose 4,6-dehydratase | Converts TDP-D-glucose to the key intermediate TDP-4-keto-6-deoxy-D-glucose. |

| rhaC | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | Catalyzes the epimerization of the intermediate to form TDP-4-keto-L-rhamnose. |

| rhaD | TDP-4-keto-L-rhamnose reductase | Reduces the 4-keto group to produce the final product, TDP-L-rhamnose. |

This table summarizes the genes and their roles in the biosynthesis of TDP-L-rhamnose, the sugar donor for elloramycin biosynthesis. nih.govebi.ac.uk

Role of Glycosyltransferase ElmGT in Sugar Transfer

The attachment of the L-rhamnose moiety to the elloramycin aglycone is a crucial step catalyzed by the glycosyltransferase ElmGT. asm.org The gene encoding this enzyme is located within the main elloramycin biosynthetic gene cluster (cosmid 16F4). nih.govebi.ac.uk ElmGT facilitates the transfer of the L-rhamnose unit from the activated donor, TDP-L-rhamnose, to the C-8 hydroxyl group of the aglycone, 8-demethyltetracenomycin C. acs.orgasm.org

ElmGT is a notable enzyme due to its remarkable substrate flexibility. acs.org Research has shown it can recognize and transfer a wide variety of both L- and D-deoxysugars, not just its native L-rhamnose. ebi.ac.ukasm.org This promiscuity has been exploited in combinatorial biosynthesis experiments to create novel glycosylated derivatives of the tetracenomycin core. caister.comasm.org Site-directed mutagenesis studies on ElmGT have further demonstrated that its substrate preference can be modulated, allowing for more precise control over the transfer of specific sugars. ebi.ac.ukasm.org

Tailoring Modifications and Post-PKS Enzymology

Following the construction of the polyketide chain by the polyketide synthase (PKS) and its initial cyclization, the core structure undergoes several tailoring modifications to become the final active compound. These steps include methylation, oxidation, and further cyclizations.

Methylation Events in this compound Biosynthesis

The structural diversity among the elloramycin congeners, including the difference between Elloramycin A and this compound, arises from the extent of O-methylation on the rhamnose sugar. acs.org Elloramycin A features a fully permethylated sugar, meaning all three hydroxyl groups on the rhamnose moiety (at positions C-2', C-3', and C-4') are methylated. ebi.ac.ukresearchgate.net this compound is a less-methylated version, representing a biosynthetic intermediate that has not undergone the complete series of methylation steps. acs.orgcaister.com

These sequential methylations are carried out by three distinct S-adenosylmethionine-dependent O-methyltransferases, whose genes (elmMI, elmMII, and elmMIII) are found in the main elloramycin gene cluster. The methylation occurs after the sugar has been attached to the aglycone. researchgate.net

| Gene | Enzyme | Function | Resulting Compound |

| elmMI | ElmMI | Methylates the 2'-hydroxyl group of the rhamnose moiety. | 2'-O-methylated intermediate |

| elmMII | ElmMII | Methylates the 3'-hydroxyl group of the rhamnose moiety. | 2',3'-di-O-methylated intermediate |

| elmMIII | ElmMIII | Methylates the 4'-hydroxyl group of the rhamnose moiety. | Elloramycin A (2',3',4'-tri-O-methylated) |

This table details the sequential methylation of the L-rhamnose moiety attached to the elloramycin core. This compound is one of the incompletely methylated intermediates in this sequence. caister.comresearchgate.net

Oxidative and Cyclization Steps

The formation of the tetracyclic aglycone, 8-demethyltetracenomycin C, from the initial polyketide chain involves a series of critical oxidative and cyclization reactions. These post-PKS modifications are catalyzed by enzymes encoded within the main elm gene cluster. acs.org Key enzymes identified include ElmG, ElmH, and ElmI. researchgate.net

ElmH and ElmI are involved in the early cyclization and modification of the polyketide backbone. Later in the pathway, the enzyme ElmG (also known as TcmG) performs a complex triple hydroxylation of a late-stage intermediate (tetracenomycin B2) to form the mature aglycone. acs.orgqmul.ac.uk This oxygenase is responsible for introducing the hydroxyl groups that create the unique, highly hydroxylated cyclohexenone moiety characteristic of the elloramycin aglycone before glycosylation. researchgate.netqmul.ac.uk

Heterologous Expression and Pathway Engineering for this compound Production

The physical separation of the aglycone and sugar biosynthetic gene clusters has made the elloramycin pathway a prime candidate for heterologous expression and genetic engineering. nih.gov When the cosmid 16F4, containing the aglycone biosynthesis and tailoring genes, is introduced into a heterologous host like Streptomyces lividans, the host produces the aglycone 8-DMTC but not the final glycosylated elloramycins. ebi.ac.ukcaister.com

Full reconstitution of elloramycin biosynthesis in a heterologous host requires the co-expression of both the aglycone cluster (cosmid 16F4) and a second plasmid carrying the L-rhamnose biosynthetic genes (rhaA-D). nih.govebi.ac.uk This modularity allows for combinatorial biosynthesis, where genes for other deoxysugars can be substituted for the rhamnose pathway, leading to the production of novel, hybrid elloramycin analogs. caister.com This approach is also fundamental for producing specific congeners like this compound by manipulating the expression of the tailoring methyltransferase enzymes.

Development of Engineered Host Strains for Enhanced Production

To facilitate the study and production of elloramycins and their analogs, researchers have developed optimized host strains. A significant example is the creation of Streptomyces coelicolor M1146::cos16F4iE. acs.org In this strain, the entire elloramycin aglycone gene cluster from cosmid 16F4 was stably integrated into the chromosome of S. coelicolor M1146, a well-characterized host known for its efficient production of secondary metabolites. acs.org

This engineered strain serves as a robust platform or "chassis" for several applications. It reliably produces the aglycone 8-DMTC and contains the flexible glycosyltransferase ElmGT. acs.org By introducing plasmids that direct the synthesis of various TDP-activated sugars, this host can be used to generate a wide array of glycosylated tetracenomycins. acs.org It provides a powerful tool for producing specific minor congeners like this compound and for exploring the structure-activity relationships of new derivatives created through pathway engineering. acs.orgasm.org

Strategies for Activating Silent Biosynthetic Gene Clusters

The study of natural products has been revolutionized by genome sequencing, which has revealed that microorganisms harbor a vast number of biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. These "silent" or "cryptic" BGCs represent a massive, untapped reservoir of potentially novel bioactive compounds. The elloramycin pathway itself, with its separated gene clusters, provides a case study in the need for specific genetic approaches to produce a target metabolite. caister.com A variety of strategies have been developed to awaken these silent BGCs.

Heterologous Expression : This is one of the most powerful strategies and was instrumental in deciphering the elloramycin pathway. caister.com It involves cloning a target BGC from its native producer and expressing it in a well-characterized, genetically tractable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans. acs.org This approach can bypass native regulatory repression and place the cluster in a host optimized for secondary metabolite production. Success often requires refactoring the cluster or co-expressing necessary precursor pathways, as was the case with the elm and rha clusters for elloramycin production. caister.com

Promoter Engineering : Many BGCs are silent due to tightly controlled native promoters that are inactive in lab conditions. A direct way to overcome this is to replace the native promoter with a strong, constitutive promoter. Modern gene-editing tools, particularly CRISPR-Cas9, have made this approach highly efficient and targeted, allowing for the site-specific insertion of active promoters to drive cluster expression.

Manipulation of Regulatory Elements : BGCs are often controlled by pathway-specific or global regulatory proteins. Overexpressing an activator gene or deleting a repressor gene within or outside the cluster can switch on transcription. A novel strategy known as "transcription factor decoy" involves introducing DNA sequences that bind to and sequester repressor proteins, thereby freeing the BGC's promoters from repression and activating gene expression.

Ribosome Engineering : Mutations in ribosomal proteins can lead to the global activation of secondary metabolism. This strategy, termed "ribosome engineering," has been shown to activate otherwise silent pathways in various Streptomyces species. For instance, acquiring resistance to certain antibiotics like streptomycin (B1217042) can induce pleiotropic effects, including the production of previously unobserved pigmented antibiotics.

Co-culture and Chemical Elicitation : Microbes in their natural environment exist in complex communities and use secondary metabolites for signaling and competition. Simulating this environment by co-cultivating two or more different microbes can induce the expression of silent BGCs. Alternatively, this can be mimicked by adding small molecule "elicitors" to the growth medium. These can be signaling molecules from other microbes, stress-inducing chemicals, or epigenetic modifiers like DNA methyltransferase and histone deacetylase inhibitors, which alter chromatin structure to make silent genes accessible for transcription.

| Strategy | Mechanism of Action | Example Application/Target |

|---|---|---|

| Heterologous Expression | Moves BGC from a repressed native context to an optimized production host. | Cloning of the elm cluster into S. lividans to produce 8-DMTC. |

| Promoter Engineering | Replaces a silent native promoter with a strong, constitutively active promoter. | Use of CRISPR-Cas9 to insert promoters upstream of silent PKS or NRPS genes. |

| Regulator Manipulation | Overexpresses pathway-specific activators or knocks out repressors. | Deletion of a repressor gene (e.g., scbR2) in S. coelicolor to produce novel metabolites. |

| Ribosome Engineering | Induces global changes in gene expression through mutations in ribosomal proteins. | Generation of streptomycin-resistant mutants of S. lividans to activate actinorhodin (B73869) production. |

| Co-culture / Elicitation | Simulates environmental competition or signaling to trigger defense/communication pathways. | Using chemical elicitors or epigenetic modifiers to induce cryptic pathways in various bacteria and fungi. |

Chemical Synthesis and Derivatization Strategies for Elloramycin B and Analogues

Total Synthesis Approaches to the Elloramycin (B1244480) B Scaffold

As of the current literature, a complete total synthesis of the Elloramycin B aglycone, elloramycinone, or its direct precursor 8-demethyltetracenomycin C from simple starting materials has not been extensively reported. The focus of synthetic efforts has largely been on biosynthetic and semi-synthetic methods. The complex, stereochemically rich tetracyclic core of the aglycone presents a formidable synthetic challenge. Future total synthesis strategies would likely need to address the construction of the linear tetracyclic ring system and the installation of the various oxygenation and methylation patterns.

Semi-Synthetic Modifications of this compound and its Aglycones

Semi-synthetic modification of the natural product and its aglycone has been a more accessible route to generate derivatives. These studies are crucial for understanding the structure-activity relationships of this class of compounds.

Acidic hydrolysis of this compound readily cleaves the glycosidic bond to yield the aglycone, elloramycinone, and the sugar moiety, 2,3,4-tri-O-methyl-L-rhamnose. jst.go.jp This aglycone serves as a key intermediate for further chemical modifications. For instance, in an effort to probe the importance of the C-8 hydroxyl group, 8-O-methylelloramycinone was synthesized from elloramycinone. This derivative demonstrated potent inhibitory activity against murine L1210 leukemia cells, highlighting the potential for targeted modifications to enhance biological activity.

During hydrolysis experiments with anhydrous trifluoroacetic acid, a unique transglycosylation reaction was observed, leading to the formation of isoelloramycin. This finding underscores the chemical reactivity of the elloramycin scaffold and the potential for generating isomeric derivatives.

Chemoenzymatic Syntheses Utilizing Biosynthetic Enzymes

Chemoenzymatic synthesis has emerged as a powerful strategy, combining the precision of biological catalysts with the flexibility of chemical synthesis to create novel Elloramycin analogues. These approaches primarily focus on the glycosylation step, which is critical for the biological activity of many natural products.

Combinatorial Biosynthesis for Novel Elloramycin Analogues

Combinatorial biosynthesis has been instrumental in generating a diverse array of Elloramycin analogues by mixing and matching biosynthetic genes from different organisms. nih.govresearchgate.netuniovi.es This technique has been particularly successful in creating hybrid compounds with novel sugar moieties.

A key discovery in this area was that the genes for the biosynthesis of the Elloramycin aglycone (8-demethyltetracenomycin C) and the L-rhamnose sugar are located on two separate gene clusters in the producing organism, Streptomyces olivaceus. researchgate.netcaister.com The aglycone cluster, contained within a cosmid designated 16F4, can be expressed in a heterologous host to produce 8-demethyltetracenomycin C. researchgate.netcaister.com

By co-expressing this cosmid with plasmids containing sugar biosynthetic genes from other antibiotic pathways, researchers have successfully generated novel Elloramycin analogues. For example, co-expression with genes from the oleandomycin (B1677203) biosynthetic pathway of Streptomyces antibioticus resulted in the production of three new hybrid Elloramycin analogues. jst.go.jpresearchgate.netuniovi.es These analogues featured the elloramycinone or 8-demethyltetracenomycin C aglycone attached to different sugar moieties, including L-olivose and L-oleandrose. jst.go.jpresearchgate.netuniovi.es Notably, one of these compounds, 2'-demethoxy-elloramycin, showed significant activity against several cancer cell lines. nih.gov

Similarly, introducing the cosmid 16F4 into the mithramycin producer Streptomyces argillaceus or a polyketide synthase-deleted mutant of the urdamycin producer Streptomyces fradiae led to the creation of novel glycosylated tetracenomycins. nih.gov These new compounds possessed the same 8-demethyltetracenomycin C aglycone but were adorned with various deoxysugars such as D-olivose, L-rhodinose, D-mycarose, and a disaccharide of D-olivose. nih.gov

| Generated Analogue | Aglycone | Appended Sugar(s) | Source of Sugar Biosynthetic Genes |

| Hybrid Elloramycins | Elloramycinone / 8-demethyltetracenomycin C | L-olivose, L-oleandrose, L-rhamnose | Streptomyces antibioticus (Oleandomycin pathway) jst.go.jpresearchgate.netuniovi.es |

| Novel Glycosylated Tetracenomycins | 8-demethyltetracenomycin C | D-olivose, L-rhodinose, D-mycarose, di-D-olivose | Streptomyces argillaceus (Mithramycin pathway) / Streptomyces fradiae (Urdamycin pathway) nih.gov |

| 8-O-d-glucosyl-tetracenomycin C | 8-demethyltetracenomycin C | D-glucose | Engineered S. coelicolor mdpi.com |

| 8-O-d-olivosyl-tetracenomycin C | 8-demethyltetracenomycin C | D-olivose | Engineered S. coelicolor mdpi.com |

| 8-O-d-mycarosyl-tetracenomycin C | 8-demethyltetracenomycin C | D-mycarose | Engineered S. coelicolor mdpi.com |

| 8-O-d-digitoxosyl-tetracenomycin C | 8-demethyltetracenomycin C | D-digitoxose | Engineered S. coelicolor mdpi.com |

Glycorandomization and Glycosyltransferase Engineering

Glycorandomization strategies aim to expand the diversity of sugar moieties attached to a natural product scaffold. This is often achieved by exploiting the substrate promiscuity of glycosyltransferases or by engineering these enzymes to accept a wider range of sugar donors.

The glycosyltransferase from the Elloramycin biosynthetic pathway, ElmGT, has been a central focus of these efforts. epfl.ch ElmGT is responsible for attaching the L-rhamnose moiety to the 8-demethyltetracenomycin C aglycone. epfl.ch Crucially, ElmGT has been shown to possess remarkable substrate flexibility, capable of transferring a variety of both L- and D-deoxysugars. nih.govepfl.ch This promiscuity makes it a valuable tool for generating novel glycosylated compounds. nih.gov

Site-directed mutagenesis of ElmGT has been employed to modulate its substrate specificity. epfl.ch By altering amino acid residues in the sugar-binding pocket, researchers have been able to fine-tune the enzyme's preference for specific deoxysugars, making it a more precise tool for creating desired analogues. epfl.chchemrxiv.org

Furthermore, in vivo glycorandomization systems have been developed in hosts like E. coli. wikipedia.org These engineered strains can be fed various aglycones and unnatural sugars, which are then processed by a cascade of enzymes, including a promiscuous glycosyltransferase, to generate novel glycosides. wikipedia.org

Design and Synthesis of this compound Chemical Probes and Conjugates

The development of chemical probes and bioconjugates of this compound is an area with significant potential for advancing our understanding of its mechanism of action and for developing targeted therapeutic strategies. Chemical probes, often incorporating reporter tags such as fluorophores or affinity labels, can be used to visualize the subcellular localization of the drug and identify its molecular targets. bionordika.no Bioconjugation, the covalent attachment of this compound to other molecules like antibodies or polymers, could lead to improved drug delivery and reduced off-target effects.

However, a review of the current scientific literature does not reveal specific examples of the design and synthesis of chemical probes or bioconjugates for this compound. While general methodologies for creating such molecules are well-established, their application to the Elloramycin scaffold has not yet been reported. bionordika.no Future work in this area could involve the synthesis of this compound derivatives with functional handles suitable for "click chemistry" or other bioconjugation techniques. bionordika.no

Mechanistic Elucidation of Elloramycin B S Biological Actions at the Molecular and Cellular Levels

Molecular Target Identification and Binding Interactions

The defining mechanism of action for many anthracyclines is DNA intercalation. medchemexpress.com This process involves the insertion of the planar polycyclic aromatic chromophore of the molecule between the base pairs of the DNA double helix. medchemexpress.com This "wedging" action causes significant local structural distortions, including the unwinding of the helix and an increase in the distance between the stacked base pairs. This physical disruption of the DNA's natural conformation is the first step in a series of events that ultimately compromises cellular function. nih.gov The binding dynamics are complex, often involving an initial electrostatic interaction with the DNA backbone, followed by the insertion of the planar ring system into the hydrophobic core of the double helix. medchemexpress.com This intercalation affects the structure of DNA, preventing proteins like polymerases from functioning correctly. nih.gov

By intercalating into the DNA template, Elloramycin (B1244480) B creates a physical roadblock that severely impedes the progression of DNA and RNA polymerases along the strand. nih.govmedchemexpress.com This steric hindrance directly inhibits the fundamental processes of DNA replication and transcription. The distortion of the DNA helix can also alter the recognition sites for transcription factors and other DNA-binding proteins, further disrupting gene expression and cellular regulation. The consequence is a broad-spectrum inhibition of nucleic acid synthesis, which is a hallmark of this class of antitumor agents. nih.govmedchemexpress.com

Modulation of Cellular Pathways by Elloramycin B

The initial molecular events of DNA binding and the disruption of nucleic acid synthesis trigger profound downstream effects on cellular pathways, leading to cell cycle arrest and programmed cell death.

The inhibition of DNA replication and transcription sends stress signals throughout the cell, activating critical cell cycle checkpoints. When DNA is damaged or replication is stalled, cells typically arrest their progression through the cell cycle to allow for repair. For many anthracycline compounds, this arrest is frequently observed in the G2 phase of the cell cycle. medchemexpress.com This G2 arrest prevents the cell from entering mitosis with compromised genetic material. For example, the related anthracycline Idarubicin is known to arrest cells in the G2 phase. medchemexpress.com This disruption of the normal cell division cycle is a key component of the compound's cytotoxic and anti-proliferative effects against cancer cells.

Table 1: Effects of Anthracycline-Class Compounds on Cell Cycle Progression

| Compound Class | Primary Molecular Action | Key Checkpoint Activated | Resulting Cell Cycle Phase Arrest |

|---|

This table represents the generally accepted mechanism for the anthracycline class, to which this compound belongs.

The extensive DNA damage and cellular stress caused by this compound's activity ultimately converge on pathways leading to apoptosis, or programmed cell death. The stabilization of Topoisomerase II-DNA cleavage complexes, a common mechanism for anthracyclines, results in the formation of permanent double-strand DNA breaks. researchgate.net This level of damage is often beyond the cell's repair capacity, triggering the intrinsic apoptotic pathway. This process involves the activation of signaling kinases like ATM and ATR, leading to the activation of pro-apoptotic proteins and caspases, which execute the dismantling of the cell. The induction of apoptosis is a critical endpoint for the therapeutic efficacy of DNA-damaging anticancer agents. researchgate.net

Enzymatic Inhibition Profiles and Kinetics

Beyond simple physical intercalation, this compound and its relatives interfere with critical enzymes involved in maintaining DNA topology, most notably DNA Topoisomerase II.

Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks, passing a segment of DNA through the break, and then religating the strands. Many anthracyclines act as Topoisomerase II "poisons." Instead of inhibiting the enzyme's catalytic activity outright, they stabilize the covalent intermediate state where the enzyme is bound to the cleaved DNA. researchgate.net This "cleavable complex" prevents the religation of the DNA strands, effectively converting the essential enzyme into a cellular toxin that generates permanent, lethal double-strand breaks. This action interferes with critical DNA metabolic events such as replication and transcription. While specific kinetic data and IC50 values for this compound are not extensively documented in publicly available literature, the mechanism is well-established for the anthracycline class.

Table 2: Profile of Topoisomerase II Inhibition by Anthracycline-Class Agents

| Inhibitor Type | Mechanism | Effect on Topoisomerase II | Consequence for DNA |

|---|---|---|---|

| Catalytic Inhibitor | Blocks enzyme's catalytic cycle without stabilizing the cleavable complex. | Prevents DNA cleavage or religation. | Inhibition of enzyme function. |

This compound, as an anthracycline-like compound, is expected to function as a Topoisomerase II poison.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,3,4-tri-O-methyl-L-rhamnose |

| 8-demethyltetracenomycin C |

| Actinomycin D |

| ATM (Ataxia-Telangiectasia Mutated) |

| ATR (Ataxia Telangiectasia and Rad3-related) |

| Elloramycin |

| This compound |

| Elloramycin C |

| Elloramycin D |

| Elloramycin E |

| Elloramycin F |

| Elloramycinone |

| Idarubicin |

Topoisomerase Inhibition Studies

There is a lack of specific studies investigating this compound as an inhibitor of topoisomerase enzymes. The broader class of anthracyclines, to which elloramycins are structurally related, often exhibit their anticancer effects by inhibiting topoisomerase II. chemrxiv.org Similarly, the related tetracenomycins were initially thought to function as topoisomerase II inhibitors. chemrxiv.org However, more recent research on tetracenomycin X has revealed that its mode of action is the inhibition of peptide translation by binding to the large ribosomal subunit, rather than inducing DNA damage. chemrxiv.orgacs.org This finding suggests that the mechanism of action for elloramycins, including this compound, may be more complex and might not primarily involve topoisomerase inhibition. Without direct experimental evidence, any role of this compound in topoisomerase modulation remains speculative.

Other Enzyme Modulating Activities

Beyond the general context of topoisomerase, specific data on other enzyme-modulating activities of this compound are not available. Research on the elloramycin biosynthetic pathway has identified and characterized several enzymes, such as the flexible glycosyltransferase ElmGT, which is crucial for the attachment of sugar moieties to the aglycone core. researchgate.netresearchgate.netnih.govnih.gov Studies have shown that modifying these sugar components can significantly influence the biological activity of the resulting analogs. However, these studies focus on the biosynthesis and enzymatic modification of elloramycins, rather than the enzymatic modulation by this compound on cellular targets.

Investigation of Cellular Uptake and Subcellular Localization

Currently, there are no published studies that specifically detail the cellular uptake and subcellular localization of this compound. Understanding how a compound enters a cell and where it accumulates is critical to understanding its mechanism of action. For other therapeutic molecules, factors like lipophilicity, charge, and specific cell surface interactions dictate their uptake and distribution into organelles such as lysosomes, mitochondria, or the nucleus. wilhelm-lab.commdpi.complos.org Without similar investigations for this compound, its cellular transport pathways and ultimate sites of action within the cell remain unknown.

Effects on Gene Expression and Protein Regulation

The effects of this compound on global gene expression and protein regulation have not been documented. As a compound presumed to interfere with DNA replication and transcription, it is plausible that this compound could induce widespread changes in a cell's transcriptome and proteome. Inhibition of processes like transcription can trigger cellular stress responses and alter the expression of genes involved in cell cycle control, apoptosis, and DNA repair. nih.gov However, without specific microarray, RNA-sequencing, or proteomic studies dedicated to this compound, its precise impact on gene and protein regulatory networks is yet to be determined.

Spectrum of in Vitro and Cell Based Biological Activities of Elloramycin B

Antimicrobial Activity Profile

Elloramycin (B1244480) B demonstrates a notable, albeit weak, level of activity against certain types of bacteria.

Activity Against Gram-Positive Bacterial Strains

Research has consistently shown that elloramycins, including Elloramycin B, exhibit activity primarily against Gram-positive bacteria. nih.govmedchemexpress.comebi.ac.ukresearchgate.net Specifically, the parent compound, elloramycin, was found to be weakly active against a range of Gram-positive bacteria, with a particular effect on Streptomyces species. nih.gov The antibacterial action of elloramycins is generally attributed to their ability to interfere with DNA replication and transcription.

Assessment of Mechanisms of Resistance in Cellular Models

The development of resistance to anthracyclines is a significant area of study. uniroma1.it For elloramycins, resistance mechanisms are being explored through genetic studies. For instance, the expression of a cosmid containing the elloramycin biosynthetic gene cluster in Streptomyces lividans has been used to study the production of related compounds and infer potential resistance mechanisms. researchgate.net The biosynthesis of elloramycin involves multiple genes, and understanding these pathways is crucial for comprehending how resistance might emerge. researchgate.netnih.gov One study noted that the genes responsible for producing the elloramycin aglycon are located separately from those that synthesize the attached sugar, a unique arrangement that could have implications for resistance development. researchgate.netnih.gov

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

This compound and its related compounds have demonstrated the ability to inhibit the growth of various cancer cells in laboratory tests.

Evaluation Across Diverse Cancer Cell Line Panels (e.g., NCI-60)

The National Cancer Institute's (NCI) panel of 60 human cancer cell lines (NCI-60) is a standard tool for screening potential anticancer agents. nih.govwikipedia.orgrevvity.comcancer.gov While specific NCI-60 data for this compound is not detailed in the provided search results, related compounds have been evaluated against various cancer cell lines. For instance, the parent elloramycin showed activity against L-1210 leukemia cells. nih.govmedchemexpress.comebi.ac.uk Furthermore, hybrid analogs of elloramycin have been tested against cell lines such as lung carcinoma (A549), breast carcinoma (MDA-MB-231), and melanoma (SK-Mel-30). caister.com One such analog, 2'-demethoxy-elloramycin, showed significant activity with IC50 values between 14.9 and 25.4 µg/ml against these lines. caister.com The general mechanism for the antitumor activity of elloramycins is believed to be their interference with DNA replication and transcription.

Comparative Analysis with Related Anthracycline-Type Compounds

This compound belongs to the anthracycline family of compounds, which includes well-known chemotherapy drugs like doxorubicin (B1662922). nih.govuniroma1.it Structurally, elloramycin's aglycone (the non-sugar portion) is similar to tetracenomycin C. nih.gov Comparative studies are essential to understand the structure-activity relationships within this class. For example, the presence and modification of the sugar moiety are critical for biological activity. The glycosyltransferase enzyme ElmGT, which attaches the sugar to the aglycon in elloramycin biosynthesis, is known for its flexibility, being able to transfer various sugar types. nih.gov This flexibility allows for the creation of hybrid elloramycin analogs with potentially altered or enhanced bioactivity compared to the parent compounds. researchgate.netcaister.com When compared to doxorubicin in one study on MCF-7 breast cancer cells, another marine-derived compound, renieramycin M, was found to be significantly more potent. nih.gov Such comparisons help to position the potential efficacy of new compounds like this compound within the broader landscape of anticancer agents.

Other Noted Biological Activities in Cellular Assays

Beyond its antimicrobial and anticancer properties, the broader biological impact of this compound is an area of ongoing investigation. The parent compound elloramycin was initially identified through a chemical screening program, indicating its potential for diverse biological interactions. nih.govebi.ac.uk The unique structural features of elloramycins, such as the permethylated L-rhamnose sugar, are key to their activity. The study of hybrid analogs created through combinatorial biosynthesis has revealed that modifications to the sugar moiety can significantly impact the compound's biological profile. caister.com While specific alternative cellular activities for this compound are not extensively documented in the provided results, the general approach of creating and testing analogs suggests a search for novel or improved biological functions. researchgate.net

Antiviral Properties

Structure Activity Relationship Sar Studies of Elloramycin B and Its Analogues

Identification of Key Structural Motifs for Biological Potency

The biological activity of the elloramycin (B1244480) family is intrinsically linked to two principal structural components: the tetracyclic quinone aglycone and the attached deoxysugar moiety. researchgate.netfrontiersin.org Elloramycins are classified as anthracycline-like antibiotics and feature a tetracyclic aromatic polyketide core derived from the condensation of ten acetate (B1210297) units. researchgate.net This core is structurally similar to that of the tetracenomycins. frontiersin.org

The defining feature that distinguishes elloramycins is the glycosylation at the C-8 position of the aglycone. frontiersin.org Specifically, in the parent compound, this involves a permethylated L-rhamnose residue. researchgate.net This sugar moiety is considered critical for the compound's antitumor and antibacterial activities. nih.gov The combination of the planar aromatic ring system, which allows for intercalation with DNA, and the unique sugar appendage, which influences target binding and solubility, constitutes the fundamental pharmacophore of elloramycin. SAR studies consistently point to the necessity of both the aglycone and the sugar for significant biological response. nih.gov

Impact of Glycosylation Pattern on Activity

The glycosylation pattern of elloramycin analogues has been demonstrated to be a major determinant of their biological activity. The nature, stereochemistry, and substitution pattern of the sugar moiety can dramatically alter the potency of the compound.

The native permethylated L-rhamnose sugar is crucial for the potent antitumor and antibacterial properties of elloramycin. researchgate.netnih.gov The methylation of the sugar's hydroxyl groups at the 2', 3', and 4' positions is a key step in the biosynthesis, performed by a series of specific O-methyltransferases (ElmMI, ElmMII, and ElmMIII). nih.gov This permethylation is thought to enhance the stability and biological activity of the compound.

The generation of hybrid analogues through combinatorial biosynthesis has provided significant insights into the role of the sugar. By co-expressing the genes for the elloramycin aglycone with biosynthetic genes for different sugar moieties, researchers have created novel derivatives. nih.gov For instance, studies on analogues have shown that modifications in the sugar can significantly influence both antibacterial and antitumor activities. One study revealed that an analogue, 2'-demethoxy-elloramycin, retained significant cytotoxic activity against several cancer cell lines, whereas other analogues with different sugar patterns were largely inactive. nih.gov

The glycosyltransferase enzyme, ElmGT, which attaches the sugar to the aglycone, exhibits remarkable substrate flexibility. nih.govdntb.gov.uanih.gov It can transfer not only L-rhamnose but also a variety of other L- and D-deoxysugars, which has enabled the production of more than 20 different glycosylated derivatives. nih.govdntb.gov.uanih.gov This flexibility is a powerful tool for glycodiversification, allowing for systematic modifications of the sugar part to probe its role in activity and potentially discover analogues with improved therapeutic properties. dntb.gov.uaescholarship.org

| Analogue/Modification | Key Structural Change | Impact on Biological Activity | Reference(s) |

| Elloramycin | Permethylated L-rhamnose at C-8 | Potent antitumor and antibacterial activity | researchgate.netnih.gov |

| 2'-demethoxy-elloramycin | Removal of the 2'-methoxy group | Retained significant cytotoxic activity (IC50: 14.9-25.4 µg/ml) | nih.gov |

| Unglycosylated Aglycone | Complete removal of the sugar moiety | Accumulation of the aglycone leads to loss of activity | arxiv.org |

| Hybrid Analogues | Attachment of various L- and D-deoxysugars (e.g., L-olivose) | Varying degrees of biological activity, many with reduced potency compared to the parent compound | nih.govescholarship.org |

Role of the Aglycone Moiety in Biological Response

The aglycone, or non-sugar portion of elloramycin, known as elloramycinone or its precursor 8-demethyl-tetracenomycin C (8-DMTC), forms the structural backbone of the molecule and is indispensable for its activity. researchgate.netnih.govarxiv.org While the sugar is crucial, modifications to the tetracyclic core also have a profound impact on the biological response.

The tetracyclic system is responsible for the DNA intercalating properties characteristic of many anthracycline-type antibiotics. However, the aglycone alone is generally much less active than the glycosylated parent compound, highlighting a synergistic relationship between the two moieties. arxiv.org Gene knockout studies that block glycosylation result in the accumulation of the aglycone and a loss of antibiotic production, confirming the sugar's essential role.

Derivatization of the aglycone itself has been a key strategy in SAR studies. In one investigation, various derivatives of elloramycinone were synthesized and tested for their ability to inhibit the proliferation of murine L1210 leukemia cells. researchgate.net The results showed that the activity of these derivatives was highly dependent on the substitution pattern of the aglycone. Notably, the synthetic derivative 8-O-methylelloramycinone, where the hydroxyl group normally linked to the sugar is instead methylated, was found to be the most active derivative in this assay. researchgate.net This suggests that while glycosylation at C-8 is a successful strategy in the natural product, a small, non-hydrolyzable group like a methyl ether at this position can also confer potent bioactivity.

| Compound/Derivative | Key Structural Feature | Biological Activity (vs. L1210 Leukemia Cells) | Reference(s) |

| Elloramycinone (2) | Unglycosylated aglycone | Base compound for derivatization | researchgate.net |

| Elloramycin (1) | Glycosylated at C-8 with permethylated L-rhamnose | Active | researchgate.net |

| iso-Elloramycin (10) | Product of acid-catalyzed transglycosylation | Investigated in SAR studies | researchgate.net |

| 8-O-methylelloramycinone (14) | C-8 hydroxyl group is methylated instead of glycosylated | Most active derivative in proliferation inhibition assay | researchgate.net |

Computational Approaches to SAR Analysis (e.g., Molecular Docking)

Computational methods, including molecular modeling and docking, are increasingly being used to rationalize and guide SAR studies of complex natural products like elloramycin. While specific docking studies of Elloramycin B to its ultimate biological target, the ribosome, are not extensively detailed in the available literature, computational analysis has been pivotal in understanding and engineering the enzymes involved in its biosynthesis, which is a key component of SAR exploration.

A significant focus has been on the glycosyltransferase ElmGT, the enzyme responsible for attaching the critical sugar moiety to the aglycone. nih.govasm.org Molecular modeling of ElmGT, based on the X-ray crystal structures of related GT-B superfamily enzymes, has provided insight into its structure and mechanism. nih.govnih.gov These models have been used to identify key amino acid residues within the donor-substrate binding site that control the enzyme's flexibility. nih.gov For example, site-directed mutagenesis of residues such as L309 and N312 in the dNDP-sugar binding region was shown to modulate the enzyme's promiscuity, making it more or less specific for certain deoxysugars. nih.govasm.org This structure-guided protein engineering represents a powerful computational approach to SAR, as it allows for the planned biosynthesis of novel analogues with specific glycosylation patterns for biological testing. asm.org

Broader computational strategies like molecular docking are essential for generating hypotheses about how these compounds interact with their ultimate cellular targets. substack.com For antibiotics that target the ribosome, like the tetracenomycins, docking studies can help predict binding poses within the ribosomal polypeptide exit channel. qut.edu.au However, such studies are challenging due to the high flexibility and complex electrostatic nature of RNA targets. qut.edu.au Therefore, accurate predictions often require more advanced techniques, such as molecular dynamics (MD) simulations, which can account for the dynamic nature of the target and ligand, to refine docking poses and improve the accuracy of binding affinity predictions. frontiersin.org These computational tools are invaluable for understanding the SAR of elloramycin analogues at a molecular level and for designing future derivatives with enhanced therapeutic potential.

Pre Clinical Pharmacological Characterization of Elloramycin B in in Vitro Systems

Metabolic Stability and Degradation Pathways in Cell-Free and Cellular Systems

The metabolic stability of a new chemical entity is a critical parameter evaluated early in drug discovery to predict its persistence in the body. This assessment is typically performed using in vitro models such as cell-free systems (e.g., liver microsomes, S9 fractions) and cellular systems (e.g., cryopreserved hepatocytes). ebi.ac.ukif-pan.krakow.plxenotech.com These systems contain the primary enzymes responsible for drug metabolism, most notably the Cytochrome P450 (CYP) family. if-pan.krakow.pl In these assays, the test compound is incubated with the metabolic system, and its disappearance over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS). if-pan.krakow.plxenotech.com The primary outcomes are the compound's in vitro half-life (t1/2) and its intrinsic clearance (CLint), which describe its susceptibility to biotransformation. if-pan.krakow.pl

Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative) are also conducted to identify likely degradation products and establish degradation pathways, which is crucial for understanding the compound's intrinsic stability. researchgate.netchemmethod.com

Despite a thorough review of scientific literature, specific data on the metabolic stability, biotransformation, or degradation pathways of Elloramycin (B1244480) B in either cell-free or cellular systems are not publicly available. While the biosynthesis of the broader elloramycin class by Streptomyces olivaceus has been studied ebi.ac.ukresearchgate.net, data concerning its metabolic breakdown in pharmacological models is absent.

Permeability and Efflux Mechanisms in Cell Monolayer Models

To predict the oral absorption of a drug, its ability to cross the intestinal epithelial barrier is assessed using cell monolayer models, with the Caco-2 cell line being the most common. eurofinsdiscovery.comevotec.commedtechbcn.com These human colon adenocarcinoma cells differentiate into a monolayer of polarized enterocytes that mimic the human small intestine barrier. eurofinsdiscovery.comevotec.com In a typical permeability assay, the compound is added to one side of the monolayer (apical, representing the gut lumen) and its appearance on the other side (basolateral, representing the blood) is measured over time. evotec.commedtechbcn.com This provides the apparent permeability coefficient (Papp), a measure of the rate of passage. researchgate.net

To investigate whether the compound is actively transported out of the cells—a common mechanism of drug resistance—a bidirectional assay is performed, measuring transport from basolateral to apical (B-A) as well. evotec.com An efflux ratio, calculated as Papp (B-A) / Papp (A-B), greater than two suggests the involvement of efflux pumps like P-glycoprotein (P-gp). evotec.com

Specific experimental data regarding the permeability of Elloramycin B across Caco-2 or other cell monolayers, including its apparent permeability coefficient (Papp) and efflux ratio, have not been reported in the available scientific literature.

Interaction with Drug Transporters (Mechanistic Studies)

Drug transporters, such as the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or ABCB1), are membrane proteins that actively pump substances out of cells. mdpi.comtg.org.au They are critical in drug disposition and can lead to multidrug resistance in cancer cells or cause significant drug-drug interactions. medsafe.govt.nzfrontiersin.org Mechanistic studies are performed to determine if a compound is a substrate, inhibitor, or inducer of these transporters. frontiersin.org For instance, to confirm if a compound is a P-gp substrate, its transport is measured in cell lines that overexpress P-gp, often in the presence and absence of a known P-gp inhibitor like verapamil. evotec.comtg.org.au A significant increase in net transport in the presence of the inhibitor confirms the interaction. nih.gov

No mechanistic studies detailing the interaction of this compound with P-glycoprotein or other clinically relevant drug transporters are available in the reviewed literature. Therefore, it is unknown whether this compound is a substrate, inhibitor, or inducer of these transport systems.

In Vitro Cytotoxicity Against Non-Target Cell Lines (Mechanistic Differentiation)

While evaluating the efficacy of a potential therapeutic agent against target cells (e.g., cancer cells) is essential, assessing its toxicity towards non-target, healthy cells is equally crucial for determining its selectivity and potential for side effects. waocp.orgnih.gov This is typically done by exposing various non-cancerous cell lines (e.g., normal human fibroblasts, endothelial cells, or cells from specific organs) to the compound across a range of concentrations. nih.govrsc.org Cell viability assays, such as the MTT or ATP-based luminescence assays, are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces cell viability by 50%. mdpi.com A high IC50 value for non-target cells compared to target cells indicates good selectivity and a potentially wider therapeutic window. waocp.org

The original discovery of "Elloramycin" noted weak activity against L-1210 leukemia cells nih.gov; however, specific data on the in vitro cytotoxicity of this compound against any non-target cell lines could not be found in the public domain. Consequently, its selectivity index and potential for off-target cytotoxicity remain uncharacterized.

Advanced Research Methodologies Applied to Elloramycin B

Omics-Based Profiling (Proteomics, Transcriptomics, Metabolomics)

Omics technologies offer a holistic view of the cellular response to a bioactive compound by simultaneously measuring entire sets of biological molecules. mdpi.com This integrated approach, combining transcriptomics, proteomics, and metabolomics, can uncover the complex network of interactions affected by Elloramycin (B1244480) B, from gene expression to protein function and metabolic output. mdpi.comfrontiersin.orgsemanticscholar.org While a simple correlation between transcript, protein, and metabolite levels is not always observed, integrating these datasets provides a more comprehensive understanding of the cellular functional state. mdpi.comnih.gov

Global gene expression analysis, particularly through RNA sequencing (RNA-Seq), is a powerful method for profiling the entire transcriptome of a cell at a specific moment. nih.govuoregon.edu This next-generation sequencing technique quantifies the abundance of RNA transcripts, revealing which genes are activated or suppressed in response to an external stimulus like Elloramycin B. nih.govelifesciences.org By comparing the transcriptomes of treated versus untreated cells, researchers can identify entire pathways and biological processes modulated by the compound. rna-seqblog.com The high resolution of RNA-Seq allows for the discovery of not only changes in gene expression levels but also alternative splicing events and novel transcripts. uoregon.edu

To understand the transcriptional response to this compound, a hypothetical RNA-Seq experiment could be performed on a relevant cell line. The resulting data would highlight genes that are significantly up- or downregulated, providing clues to the compound's mechanism of action.

Table 1: Hypothetical Differential Gene Expression Data from RNA-Seq Analysis of Cells Treated with this compound This table is illustrative and does not represent actual experimental data.

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |

| TOP2A | Topoisomerase II Alpha | -2.58 | 1.2e-8 | DNA replication, cell cycle |

| CDK1 | Cyclin Dependent Kinase 1 | -2.15 | 3.4e-7 | G2/M phase transition |

| BCL2 | B-cell lymphoma 2 | -1.89 | 5.6e-6 | Apoptosis regulation |

| HMOX1 | Heme Oxygenase 1 | 3.10 | 8.1e-9 | Oxidative stress response |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.75 | 2.5e-8 | DNA repair, cell cycle arrest |

Mass spectrometry (MS)-based proteomics is the large-scale study of proteins and their functions. beilstein-journals.orgresearchgate.net This technology can identify and quantify thousands of proteins from a complex biological sample, providing a snapshot of the proteome. nih.gov In the context of this compound, proteomics can be used to identify its direct protein targets or to characterize the downstream changes in protein expression that result from treatment. beilstein-journals.org Advanced techniques like "top-down" proteomics analyze intact proteins, offering a more complete view of protein isoforms and post-translational modifications (PTMs). nih.gov

Chemical proteomics, a sub-field, uses modified chemical probes to capture and identify specific protein-drug interactions, which is crucial for elucidating a compound's mechanism of action. beilstein-journals.org Furthermore, tandem mass spectrometry (MS/MS) is essential for sequencing peptides and identifying PTMs, such as phosphorylation, which play a key role in cell signaling pathways potentially affected by this compound. nih.govnih.gov

Table 2: Illustrative Protein Abundance Changes Detected by Quantitative Proteomics in Response to this compound This table is illustrative and does not represent actual experimental data.

| Protein Accession | Protein Name | Fold Change (Treated/Control) | Function |

| P04792 | Heat shock protein 90 | 2.1 | Protein folding, stress response |

| P11142 | DNA-directed RNA polymerase II | 0.4 | Transcription |

| P62258 | 14-3-3 protein zeta/delta | 1.8 | Signal transduction |

| P06733 | Vimentin | 0.5 | Cytoskeleton, apoptosis |

| Q06830 | Ubiquitin-conjugating enzyme E2 | 1.9 | Protein degradation |

Metabolomics is the systematic study of the unique chemical fingerprints left behind by specific cellular processes, focusing on small molecule metabolites. wikipedia.org One approach within this field is metabolomic footprinting, which analyzes the extracellular environment to understand the metabolic activity of cells. wikipedia.orgnih.govresearchgate.net This technique measures the profile of metabolites that are secreted or consumed by cells, providing a functional readout of their physiological state. wikipedia.orgdbkgroup.org

By applying metabolomic footprinting to cells cultured with this compound, researchers could identify which metabolic pathways are perturbed. For example, changes in the consumption of glucose and the secretion of lactate (B86563) could indicate an effect on glycolysis. This method is powerful for generating hypotheses about the compound's impact on cellular energy and biosynthesis pathways. researchgate.net

Advanced Imaging Techniques for Subcellular Studies

To understand where and how this compound acts within a cell, advanced imaging techniques are indispensable. nih.gov Technologies like confocal and super-resolution microscopy allow for the visualization of subcellular structures and molecular dynamics with high spatial and temporal resolution. nih.govbiorxiv.org

If this compound could be labeled with a fluorescent tag without altering its activity, its accumulation in specific organelles, such as the nucleus or mitochondria, could be directly observed. nih.gov Moreover, these techniques enable the study of the compound's effects on cellular morphology and processes in real-time. For instance, researchers could monitor changes in mitochondrial membrane potential, cytoskeletal organization, or the dynamics of endocytosis in living cells upon exposure to this compound. biorxiv.org Correlative microscopy approaches can combine the chemical information from techniques like nanoSIMS (nanoscale secondary ion mass spectrometry) with the structural context from electron microscopy to map the distribution of the drug or its elemental components within the cell. nih.gov

Biophysical Techniques for Ligand-Target Interactions (e.g., SPR, ITC)

Quantifying the direct interaction between a small molecule and its protein target is fundamental to drug discovery. nih.gov Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are considered gold standards for characterizing these binding events in a label-free manner. numberanalytics.commalvernpanalytical.comdrugtargetreview.com

Surface Plasmon Resonance (SPR) is an optical technique that measures the binding kinetics and affinity of an interaction in real-time. biologymedjournal.comwikipedia.org In a typical SPR experiment to study this compound, a putative target protein would be immobilized on a sensor chip. A solution containing this compound would then be flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a signal. biologymedjournal.com This allows for the precise determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. drugtargetreview.commedchemexpress.comnih.gov

Table 3: Representative Kinetic Data from a Surface Plasmon Resonance (SPR) Experiment This table is illustrative and does not represent actual experimental data for this compound.

| Analyte (this compound Conc.) | Association Rate (k_on) (1/Ms) | Dissociation Rate (k_off) (1/s) | Dissociation Constant (K_D) (M) |

| 100 nM | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 x 10^-9 |

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov This provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n). nih.govcost-nectar.eu From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insight into the forces driving the binding of this compound to its target. malvernpanalytical.comnih.gov An exothermic reaction (negative ΔH) suggests hydrogen bonding or van der Waals interactions, while a positive entropy change (ΔS) often points to the release of water molecules from the binding interface. wikipedia.org

Table 4: Example Thermodynamic Profile from an Isothermal Titration Calorimetry (ITC) Experiment This table is illustrative and does not represent actual experimental data for this compound.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (K_a) | 5.0 x 10^8 | 1/M |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | 20.5 | cal/mol·K |

Future Directions and Research Opportunities for Elloramycin B in Chemical Biology

Exploration of Novel Biological Activities and Therapeutic Potential

The known biological activities of the elloramycin (B1244480) class are primarily centered on their antibacterial effects against Gram-positive bacteria and their antitumor properties. jst.go.jpacs.org The parent compounds are known to function by inhibiting ribosomal translation by binding within the polypeptide exit channel of the large ribosomal subunit. nih.govacs.org However, the specific bioactivity profile of Elloramycin B has not been extensively characterized.

Future research should prioritize a comprehensive screening of this compound against a diverse array of biological targets. This includes:

Expanded Antimicrobial and Antitumor Screening: Systematic evaluation against a wide panel of multidrug-resistant bacterial strains and a variety of cancer cell lines is essential to determine if this compound possesses a unique spectrum of activity or enhanced potency compared to its more studied relatives.

Antiviral and Antifungal Assays: The therapeutic potential of this compound should be explored beyond its traditional applications. Screening for antiviral and antifungal properties could unveil entirely new therapeutic avenues.

Investigation of Novel Mechanisms: While the general mechanism for the class is known, subtle structural differences in this compound may lead to alternative or secondary mechanisms of action. Studies could investigate its potential to interfere with other cellular processes, such as DNA replication and transcription, which have been noted for related compounds. The unique structural features of this compound may confer a distinct target specificity or binding affinity, warranting detailed mechanistic investigations. annualreviews.org

Rational Design and Synthesis of Next-Generation Analogues

The true potential of a natural product scaffold is often realized through medicinal chemistry and synthetic biology efforts to create novel analogues with improved properties. The biosynthesis of elloramycin involves a highly flexible glycosyltransferase, ElmGT, which has been shown to accept a wide variety of sugar donors. acs.orgresearchgate.netoup.com This enzymatic promiscuity is a powerful tool for generating structural diversity.

Key opportunities for the rational design of this compound analogues include:

Glycodiversification: The ElmGT enzyme and other flexible glycosyltransferases can be used in combinatorial biosynthesis experiments to attach novel sugar moieties to the this compound scaffold. caister.com This approach has successfully generated numerous hybrid tetracenomycin analogues with altered biological activities. caister.com Creating a library of glycosylated this compound derivatives could lead to compounds with enhanced potency, altered target specificity, or improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: By synthesizing a focused library of analogues with systematic modifications to both the aglycone and the sugar components, detailed SAR studies can be conducted. nih.gov This will elucidate the key structural features of this compound responsible for its biological activity and guide the design of more effective next-generation compounds.

Protein Engineering: The substrate flexibility of the ElmGT glycosyltransferase can be further modulated through site-directed mutagenesis. researchgate.net Engineering the enzyme to accept an even broader range of sugars or to have altered specificity could vastly expand the number of accessible this compound analogues.

| Engineered Analogue Example | Aglycone | Appended Sugar | Producing Strain Combination | Reference |

| 8-demethyl-8-α-L-olivosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | L-olivose | S. albus expressing genes from S. olivaceus and S. antibioticus | caister.com |

| 8-demethyl-8-α-L-oleandrosyl-tetracenomycin C | 8-demethyl-tetracenomycin C | L-oleandrose | S. albus expressing genes from S. olivaceus and S. antibioticus | caister.com |

| 2'-demethoxy-elloramycin | 8-demethyl-tetracenomycin C | L-olivose | S. albus expressing genes from S. olivaceus and S. antibioticus | caister.com |

| Glycosylated Tetracenomycins | 8-demethyl-tetracenomycin C | >20 TDP-deoxysugars | S. lividans TK24 (cos16F4) with co-expressed deoxysugar plasmids | nih.gov |

Engineering of Microbial Hosts for Sustainable Production and Diversification

Currently, this compound is produced as a minor congener, which limits its availability for extensive research and development. acs.org Metabolic engineering and synthetic biology offer powerful solutions to overcome this production bottleneck. oup.com

Future strategies should focus on:

Heterologous Expression and Host Optimization: The entire biosynthetic gene cluster for elloramycin has been studied, and parts of it have been successfully expressed in heterologous hosts like Streptomyces coelicolor and Streptomyces albus. nih.govcaister.combiorxiv.org A key future goal is to reconstruct the specific pathway for this compound in a genome-minimalized host chassis, such as S. coelicolor M1146. biorxiv.org This would channel metabolic resources directly toward the production of the target compound, free from the competing synthesis of other congeners.

Sustainable Feedstocks: Research into sustainable production methods is crucial for the commercial viability of any bioactive compound. uml.edu This involves engineering production hosts to efficiently utilize renewable and cost-effective feedstocks. moeveglobal.combasf.com Integrating the this compound biosynthetic pathway into hosts optimized for growth on such substrates could significantly improve the environmental footprint of its production.

Pathway Refactoring and Optimization: Using synthetic biology tools like the BioBricks® standard, the biosynthetic pathway can be refactored for improved expression and control. nih.govbiorxiv.org This includes optimizing promoter strength, ribosome binding sites, and gene expression levels to enhance precursor supply and maximize the final product titer. nih.gov

Application of this compound as a Tool for Chemical Biology Research

Natural products are invaluable tools for dissecting complex biological processes. pitt.edu With a defined mechanism of action—binding to the ribosomal exit tunnel—the elloramycin scaffold is already positioned as a useful probe for studying protein synthesis. nih.govacs.org

Future applications of this compound in this area include:

Development of Affinity Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups would create powerful chemical probes. These tools could be used to precisely map the binding site on the ribosome, identify potential off-targets, and visualize the compound's distribution within cells.

Probing Ribosome Function: A library of this compound analogues with varying affinities and specificities could be used to study the dynamics of ribosomal translation with high precision. These compounds could help elucidate the roles of specific ribosomal components in protein synthesis and its regulation.

Target Validation: As a specific inhibitor, this compound can be used to validate the ribosome as a therapeutic target in different disease models, contributing to the development of new classes of antibiotics and anticancer agents.

Integration of Multi-Omics and Systems Biology Approaches

To rationally engineer microbial hosts and understand the full biological impact of this compound, a systems-level understanding is required. bogazici.edu.tr Integrating multi-omics datasets provides a holistic view of the cellular processes involved in the production and activity of the compound. frontiersin.orgnih.gov

A forward-looking research strategy would involve:

Genome Mining and Pathway Prediction: Analyzing the genome of the native producer, S. olivaceus, to fully delineate the regulatory networks governing the biosynthesis of all elloramycin congeners, including the specific enzymatic steps leading to this compound.

Transcriptomics and Proteomics: Comparing the gene expression and protein profiles of high-producing engineered strains versus low-producing or wild-type strains. elifesciences.org This can identify metabolic bottlenecks, regulatory hurdles, and host stress responses, providing actionable targets for further engineering. asm.org

Metabolomics: Tracking intracellular and extracellular metabolite levels to understand precursor flux and identify the accumulation of shunt products. asm.org This data is critical for optimizing metabolic pathways to channel resources efficiently toward this compound synthesis. nih.gov